Product packaging for 4-(4-Fluorophenyl)-3-buten-2-one(Cat. No.:)

4-(4-Fluorophenyl)-3-buten-2-one

Cat. No.: B8815834
M. Wt: 164.18 g/mol
InChI Key: IXOKEPVAYTWJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-3-buten-2-one (CAS 1611-38-7) is a high-value α,β-unsaturated ketone (butenone) that serves as a versatile building block in organic and medicinal chemistry research . Its core structure consists of a carbonyl group conjugated with an alkene, linked to a 4-fluorophenyl ring, which confers a unique reactivity profile and makes it susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon . This compound is synthesized primarily via the Claisen-Schmidt condensation of 4-fluorobenzaldehyde and acetone, a reliable method that can be optimized under base-catalyzed, solvent-free, or microwave-assisted conditions . The presence of the fluorine atom on the aromatic ring is a critical design element, as fluorination often enhances metabolic stability, increases lipophilicity for better membrane permeability, and can modulate the biological activity of resulting molecules . Researchers utilize this compound as a key precursor in Michael addition reactions, Diels-Alder cyclizations, hydrogenation studies, and the synthesis of various heterocyclic compounds . Its structural framework is closely related to chalcones, a class of compounds with a rich history of study and a wide range of investigated biological activities . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO B8815834 4-(4-Fluorophenyl)-3-buten-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(4-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3

InChI Key

IXOKEPVAYTWJGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies for 4 4 Fluorophenyl 3 Buten 2 One and Its Derivatives

Established Synthetic Routes to 4-(4-Fluorophenyl)-3-buten-2-one

The most prominent and widely documented method for synthesizing this compound is the Claisen-Schmidt condensation. However, other classical organic reactions have also been reported for the formation of similar α,β-unsaturated ketone structures.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov For the synthesis of this compound, this involves the reaction between 4-fluorobenzaldehyde (B137897) and acetone (B3395972). This reaction is valued for its simplicity and effectiveness in forming the requisite carbon-carbon bond. jchemrev.com

The Claisen-Schmidt condensation is most commonly performed under basic or acidic conditions. jchemrev.com Base-catalyzed processes are particularly prevalent, utilizing strong alkaline media to facilitate the reaction. Catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently employed, often dissolved in a protic solvent like ethanol (B145695) or methanol (B129727). jchemrev.comsaudijournals.com

Recent advancements have focused on greener and more efficient conditions. These include solvent-free approaches, where reactants are ground together with a solid catalyst like NaOH, which can lead to higher yields and shorter reaction times. aip.orggctlc.org Microwave-assisted synthesis has also emerged as a powerful technique, dramatically reducing reaction times from hours to minutes while often improving yields. researchgate.net

Below is a table summarizing various catalytic systems used for the synthesis of this compound and related chalcones.

Catalyst SystemSolventConditionsKey Advantages
Sodium Hydroxide (aq)Acetone/WaterMicrowave Irradiation (40°C)Rapid reaction time, selective product formation.
Potassium HydroxideEthanolReflux or UltrasoundStandard laboratory procedure, ultrasound can enhance yield. nih.govmdpi.com
Solid Sodium HydroxideSolvent-freeGrindingEnvironmentally friendly ("green"), reduced waste, often high yield. aip.org
Barium HydroxideEthanolHeatingEffective catalyst with reported high yields for similar reactions. jchemrev.com
Lewis Acids (e.g., AlCl₃, BF₃)Aprotic SolventsVariesAlternative to base-catalyzed methods. jchemrev.com

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism:

Enolate Formation : A hydroxide ion (from NaOH or KOH) acts as a base, abstracting an acidic α-hydrogen from acetone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile. saudijournals.compkusz.edu.cn

Aldol (B89426) Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct. pkusz.edu.cn

Dehydration : The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final α,β-unsaturated ketone. This elimination is facile because the resulting double bond is conjugated with both the aromatic ring and the carbonyl group, creating a highly stable π-system. aip.orgpkusz.edu.cn The dehydration typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. aip.org

This sequence of aldol addition followed by dehydration constitutes the condensation reaction, leading to the formation of this compound. pkusz.edu.cn

The stoichiometry of the reactants, specifically the molar ratio of 4-fluorobenzaldehyde to acetone, is a critical parameter that dictates the product distribution. Acetone possesses acidic α-hydrogens on both sides of its carbonyl group, allowing it to react with one or two equivalents of the aldehyde.

Mono-condensation Product : To favor the formation of the desired this compound, an excess of acetone is typically used. This ensures that the intermediate enolate is more likely to react with the abundant aldehyde rather than the mono-substituted product.

Di-condensation Product : Conversely, if the aldehyde is used in excess (typically a 2:1 molar ratio of aldehyde to acetone or greater), the reaction will proceed to form the di-substituted product, 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one. saudijournals.comresearchgate.net In this scenario, this compound is formed as an intermediate which, still possessing reactive α-hydrogens, is deprotonated and reacts with a second molecule of 4-fluorobenzaldehyde. researchgate.net

The following table illustrates the effect of reactant stoichiometry on the major product of the reaction.

Molar Ratio (4-Fluorobenzaldehyde : Acetone)Major Product
1 : >1 (Acetone in excess)This compound
2 : 1 (Aldehyde in excess)1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one

Other Reported Organic Synthesis Routes

While Claisen-Schmidt condensation is the most common, other established organic synthesis methodologies can be applied to form the α,β-unsaturated ketone core structure.

Wittig Reaction : This method provides an unambiguous route to alkenes by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgpressbooks.pub To synthesize this compound, 4-fluorobenzaldehyde would be reacted with acetylmethylidenetriphenylphosphorane (Ph₃P=CHCOCH₃). The strong P=O bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. mdpi.commnstate.edu

Heck Reaction : The palladium-catalyzed Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org The target compound could potentially be synthesized by reacting 4-fluoro-iodobenzene with methyl vinyl ketone in the presence of a palladium catalyst and a base. This reaction is known for its high stereoselectivity, typically favoring the formation of the trans (E) isomer. organic-chemistry.org

Friedel-Crafts Acylation : This reaction could be employed by reacting fluorobenzene with 3-butenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). jchemrev.comsaudijournals.com The acylation would preferentially occur at the para position of fluorobenzene due to the directing effect of the fluorine atom.

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and selective methods. For the synthesis of this compound and its derivatives, these strategies often involve new catalytic systems or energy sources.

Microwave and Ultrasound-Assisted Synthesis : As mentioned, the use of microwave irradiation or sonication provides alternative energy inputs that can accelerate reaction rates, increase yields, and reduce side product formation compared to conventional heating. researchgate.netnih.gov These techniques are considered part of green chemistry as they improve energy efficiency. aip.org

Organocatalysis : The use of small organic molecules as catalysts offers an alternative to metal-based or strongly basic/acidic systems. Chiral organocatalysts can be employed in asymmetric aldol reactions to produce enantiomerically enriched chalcone (B49325) derivatives, which is of significant interest in medicinal chemistry. semanticscholar.orgrsc.org

Visible-Light Photocatalysis : Emerging strategies utilize visible light and a photosensitizer to promote reactions. For instance, α,β-unsaturated ketones can be synthesized from silyl enol ethers via an organocatalytic aerobic oxidation process, offering a metal-free and environmentally benign pathway. pkusz.edu.cnnih.govresearchgate.net

Continuous-Flow Synthesis : Flow chemistry systems, where reactants are pumped through a reactor, offer precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of chalcones and their derivatives. researchgate.netnih.gov

Green Chemistry Methodologies (e.g., "On-Water" Reaction Concepts for Related Enones)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones and related α,β-unsaturated carbonyl compounds, known as enones. nih.govdovepress.com A key development in this area is the concept of "on-water" synthesis, where reactions are performed with reactants suspended in water, often without the need for organic solvents. nih.govacs.org This method leverages the unique properties of the macroscopic phase boundary between water and insoluble reactants, which can lead to significant rate accelerations and enhanced selectivity. researchgate.net

For enones, carrying out reactions "on water" can result in rate enhancements of over 45-fold, and often more than 100-fold, compared to traditional organic solvents. acs.org This acceleration is not merely a concentration effect but is attributed to hydrophobic hydration effects and the high internal pressure of water that can stabilize transition states. nih.govresearchgate.net While specific studies focusing solely on the "on-water" synthesis of this compound are not extensively detailed, the principles have been successfully applied to a wide range of enones, suggesting a viable and environmentally benign alternative to conventional methods. nih.govacs.org Other green approaches include solvent-free grinding and the use of microwave irradiation to reduce reaction times and energy consumption. acs.org

Development of Heterogeneous and Homogeneous Catalysts for Enhanced Synthesis

The Claisen-Schmidt condensation for synthesizing chalcones like this compound traditionally relies on homogeneous base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.com However, these catalysts can be difficult to separate from the reaction mixture and can lead to side reactions. google.com To overcome these limitations, significant research has focused on developing both advanced homogeneous and, particularly, heterogeneous catalysts. researchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal and recycling. This aligns with green chemistry principles by reducing waste. nih.gov A variety of solid catalysts have been developed for chalcone synthesis, offering improved yields, selectivity, and reusability.

Catalyst TypeSpecific ExampleKey Advantages
Layered Double Hydroxides (LDHs) Mg/Al LDH/graphene nanocompositesHigh basicity, high selectivity towards chalcone, particularly in slightly acidic solvents like acetonitrile (B52724). mdpi.com
Metal-Organic Frameworks (MOFs) Magnetic nano Fe₃O₄@ZIF-8High reaction yields (85-95%), short reaction times, easy magnetic recovery, avoids corrosion from strong acid/base catalysts. google.com
Supported Heteropolyacids (HPAs) H₅PMo₁₀V₂O₄₀ on SiO₂Excellent reusability, high reactivity, environmentally friendly (no waste production). researchgate.net
Metal Oxides MgO, MnO₂, Y₂O₃Can catalyze the reaction under pressure. google.com
Modified Zeolites Amino grafted zeolitesProvides a solid base catalyst for the condensation reaction. researchgate.net

Homogeneous Catalysts: While the trend is towards heterogeneous systems, research also continues on improving homogeneous catalysts. This includes the use of ionic liquids and organocatalysts, which can offer mild reaction conditions and high selectivity. researchgate.netresearchgate.net For instance, palladium-based catalysts have been used in Heck coupling reactions to synthesize related aryl ketones. researchgate.net

Strategies for Stereoselective Synthesis of (E)- or (Z)-Isomers

The double bond in this compound can exist as two geometric isomers: (E) (trans) and (Z) (cis). The (E)-isomer is thermodynamically more stable and is typically the major or exclusive product of the standard Claisen-Schmidt condensation. mdpi.com However, controlling the stereoselectivity to favor the less stable (Z)-isomer is a significant synthetic challenge.

Strategies for stereoselective synthesis often involve alternative reaction pathways or specialized reagents:

Julia-Kocienski Olefination: This reaction, involving sulfone reagents, can provide high yields of conjugated enynes with excellent E-stereoselectivity. nih.gov While applied to enynes, the principles can be adapted for enone synthesis.

Alkyne Difunctionalization: Nickel-catalyzed cascade reactions involving the arylation of an alkyne can lead to the formation of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org Such methods provide a route to geometrically defined products that are difficult to access through condensation reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by selective reduction or further modification, can provide access to specific isomers. mdpi.com For example, a one-pot sequence of protodesilylation of a silylated enyne followed by Sonogashira coupling allows for the selective synthesis of isomers with specific aryl group arrangements. mdpi.com

Achieving high stereoselectivity, particularly for the (Z)-isomer, often requires moving away from traditional condensation methods and employing modern organometallic or named reactions that offer greater kinetic control over the product geometry. rsc.orgresearchgate.net

Derivatization and Analog Synthesis

This compound serves as a valuable starting material, or "building block," for the synthesis of a wide array of more complex molecules. sigmaaldrich.com Its reactive α,β-unsaturated carbonyl system allows for numerous chemical transformations.

Synthesis of Structurally Modified this compound Derivatives

The basic chalcone structure can be readily modified to produce a library of derivatives. The Claisen-Schmidt reaction itself is highly versatile; by substituting the starting materials (acetophenones and benzaldehydes), a wide range of chalcone derivatives can be prepared. nih.gov For example, using a fluorinated acetophenone (B1666503) with various substituted aromatic aldehydes allows for the synthesis of diverse fluorinated chalcones. rasayanjournal.co.in The core structure can be further altered through reactions targeting the keto-ethylenic moiety, leading to compounds with different electronic and steric properties. acs.org

Exploration of Synthetic Pathways to Fluorinated Analogues

The synthesis of fluorinated chalcones and their analogues is of significant interest, as the inclusion of fluorine atoms can dramatically alter a molecule's biological and physical properties. dovepress.comsigmaaldrich.com There are two primary approaches to creating fluorinated analogues:

Synthesis from Fluorinated Precursors: This is the most common method, where fluorinated starting materials, such as 4-fluorobenzaldehyde or a fluorinated acetophenone, are used in a standard condensation reaction. mdpi.comrasayanjournal.co.in This approach allows for precise control over the location of the fluorine atom.

Direct Fluorination: This involves introducing fluorine atoms onto a pre-existing chalcone structure using specific fluorinating agents. mdpi.com This can be more challenging due to selectivity issues but offers a route to analogues that may not be accessible from simple precursors.

These synthetic pathways provide access to a broad range of fluorinated compounds, including those with multiple fluorine substitutions on the aromatic rings. nih.gov

Preparation of Complex Molecules Utilizing this compound as a Building Block

The reactivity of the α,β-unsaturated carbonyl group makes this compound an excellent building block for synthesizing more complex, often heterocyclic, molecules. acs.org The enone system can act as an electrophile in Michael additions or as a dienophile in Diels-Alder reactions.

A prominent example is the synthesis of isoxazolines. Fluorinated chalcones can be treated with hydroxylamine (B1172632) hydrochloride, leading to a cyclization reaction that forms the five-membered isoxazoline ring. rasayanjournal.co.in Similarly, chalcones are key intermediates in the biosynthesis and synthetic production of flavonoids and isoflavonoids. researchgate.netacs.org Furthermore, the core structure of 4-phenyl-3-buten-2-one is a key component in the synthesis of the anticoagulant drug Warfarin, highlighting the importance of this class of compounds in medicinal chemistry. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 4 Fluorophenyl 3 Buten 2 One

Reactions Involving the α,β-Unsaturated Carbonyl Moiety

The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, is a prime site for various addition reactions. The electronegative oxygen atom withdraws electron density, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., Michael Additions)

Nucleophilic addition to the β-carbon of α,β-unsaturated ketones is known as conjugate addition or Michael addition. This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. In the case of 4-(4-Fluorophenyl)-3-buten-2-one, the β-carbon is activated by the conjugated ketone, making it an electrophilic site. Nucleophiles attack this position, leading to a resonance-stabilized enolate intermediate, which is then typically protonated at the α-carbon to yield the saturated product.

A significant application of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction of α,β-unsaturated ketones like this compound (a chalcone (B49325) derivative) with hydrazine (B178648) hydrate (B1144303) is a widely used method for synthesizing pyrazoline derivatives. In this reaction, hydrazine acts as the nucleophile, initially attacking the β-carbon, which is followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid or formic acid, in a solvent like ethanol (B145695).

Thia-Michael additions, where a thiol is the nucleophile, are also highly efficient reactions with α,β-unsaturated carbonyl compounds. These reactions are known for being rapid and high-yielding, often proceeding under mild conditions. The use of S-alkylisothiouronium salts in water under alkaline conditions has been developed as an odorless and environmentally friendly alternative to using volatile thiols.

Table 1: Examples of Nucleophilic Addition to this compound Analogues (Chalcones)

Nucleophile (Donor)Product TypeReaction ConditionsSignificance
Hydrazine HydratePyrazolineReflux in ethanol with acetic acid catalystForms a five-membered nitrogen-containing heterocycle.
Hydrazine HydrateN-Substituted PyrazolineReflux in formic acidA convenient method for synthesizing N-acyl pyrazolines.
Thiols (e.g., Benzyl Mercaptan)Thia-Michael AdductRoom temperature, various catalysts (e.g., FeCl₃)Efficient C-S bond formation.
S-Alkylisothiouronium SaltsThia-Michael AdductAqueous NaOH, room temperatureOdorless and green alternative to using thiols.
Enolates (e.g., from β-keto esters)1,5-Dicarbonyl CompoundBase catalyst (e.g., Sodium Ethoxide)Classic Michael reaction for C-C bond formation.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

While nucleophilic addition to the β-carbon is more common due to the electronic influence of the carbonyl group, electrophilic addition across the carbon-carbon double bond can also occur. In such reactions, an electrophile (E⁺) attacks the π-system of the double bond. The resulting carbocation intermediate is destabilized by the adjacent electron-withdrawing carbonyl group, making this reaction less favorable than in isolated alkenes. However, under specific conditions, reactions such as halogenation (e.g., with Br₂) can proceed, leading to the formation of a di-halogenated product. The regioselectivity of the addition would be influenced by the electronic effects of both the p-fluorophenyl group and the acetyl group.

Cycloaddition Reactions (e.g., [4+2] or [2+2] Cycloadditions)

The α,β-unsaturated ketone moiety in this compound can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In this role, it reacts with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond, making it a good dienophile. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivative are governed by well-established principles of the Diels-Alder reaction. Similarly, [2+2] photocycloadditions are also possible, where the excited state of the enone reacts with an alkene to form a cyclobutane (B1203170) ring.

Reactivity of the Ketone Functionality

The carbonyl group itself is a site of significant reactivity, independent of the conjugated double bond.

Reduction Reactions (e.g., to Allylic Alcohols)

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding the corresponding allylic alcohol, 4-(4-Fluorophenyl)-3-buten-2-ol. This transformation requires chemoselective reducing agents that will not affect the carbon-carbon double bond. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) at low temperatures. Catalytic transfer hydrogenation is another method that can achieve this selective reduction. The resulting allylic alcohol is a valuable synthetic intermediate.

Oxidation Reactions Yielding Carboxylic Acids or Other Oxidized Products

Vigorous oxidation of this compound can lead to the cleavage of the carbon-carbon double bond. Reagents such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) can cleave the double bond to yield 4-fluorobenzoic acid and other smaller fragments. A milder oxidation, such as the haloform reaction (using, for example, bromine or iodine in the presence of a base), could potentially occur at the methyl ketone, converting it into a carboxylate (4-(4-fluorophenyl)propenoate) and a haloform (e.g., bromoform (B151600) or iodoform).

Reactions with Organometallic Reagents

The reactivity of α,β-unsaturated ketones like this compound with organometallic reagents is characterized by two primary modes of attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. pressbooks.pub The outcome of the reaction is highly dependent on the nature of the organometallic reagent used.

Grignard Reagents (RMgX):

Grignard reagents, being strong nucleophiles, typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. pressbooks.publibretexts.org This reaction leads to the formation of a tertiary alcohol after acidic workup. However, the regioselectivity can be influenced by steric hindrance around the carbonyl group, with increased bulkiness potentially leading to a higher proportion of the 1,4-addition product. youtube.com The use of copper(I) salts as additives can dramatically shift the reaction pathway towards exclusive 1,4-addition. youtube.com This is attributed to the in-situ formation of a softer organocuprate reagent.

Organolithium Reagents (RLi):

Similar to Grignard reagents, organolithium compounds are highly reactive and generally favor 1,2-addition to aldehydes and ketones. pressbooks.pubchemistrysteps.com

Gilman Reagents (R₂CuLi):

In contrast to Grignard and organolithium reagents, Gilman reagents (lithium diorganocuprates) are softer nucleophiles and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones. chemistrysteps.comlibretexts.org This reaction is a highly effective method for forming new carbon-carbon bonds at the β-position, leading to a saturated ketone after the reaction. libretexts.org The reaction is thought to proceed through a nucleophilic addition of the diorganocopper anion to the β-carbon, forming a copper-containing intermediate. libretexts.org

Organometallic ReagentGeneral FormulaPrimary Mode of Addition to α,β-Unsaturated KetonesResulting Product Type
Grignard ReagentRMgX1,2-Addition (typically) pressbooks.publibretexts.orgTertiary Alcohol
Organolithium ReagentRLi1,2-Addition pressbooks.pubchemistrysteps.comTertiary Alcohol
Gilman ReagentR₂CuLi1,4-Conjugate Addition chemistrysteps.comlibretexts.orgSaturated Ketone

Chemical Transformations of the Fluorophenyl Group

The 4-fluorophenyl moiety of the molecule presents opportunities for further functionalization through reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions, albeit a deactivating one. However, the presence of the electron-withdrawing butenone side chain can influence the regioselectivity of these reactions. In base-catalyzed Claisen-Schmidt condensations to form similar chalcone structures, nucleophilic aromatic substitution (SNAr) has been observed where a methoxy (B1213986) group replaces the fluorine atom at the para position when methanol (B129727) is used as the solvent. ebyu.edu.tr This highlights the electron-deficient nature of the fluorinated ring, which is enhanced by the carbonyl group. ebyu.edu.tr

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A heteroatom-containing group, such as a methoxy or an amide group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While the fluorine atom itself is not a strong DMG, the carbonyl group of the butenone chain can potentially act as one. However, the most effective DMGs are typically stronger Lewis bases. wikipedia.org For related fluorinated aromatic compounds, such as 4-fluorobenzoic acid, metalation with strong bases like s-BuLi occurs preferentially at the position ortho to the carboxylate group. unblog.fr

Conversion to Heterocyclic Systems and Other Complex Structures

The α,β-unsaturated ketone framework of this compound is a versatile precursor for the synthesis of various heterocyclic compounds.

Synthesis of Pyrazole (B372694), Thiazole (B1198619), and Other Heterocyclic Frameworks

Pyrazoles:

Chalcones readily react with hydrazine derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.netthepharmajournal.com The reaction typically involves the condensation of the chalcone with hydrazine hydrate in the presence of an acid like acetic acid or under reflux in ethanol. researchgate.netthepharmajournal.com This method allows for the synthesis of a wide variety of substituted pyrazoles. nih.govscholarsresearchlibrary.comnih.gov

Thiazoles:

Thiazole rings can be synthesized from chalcones through various methods. One approach involves the reaction of the chalcone with elemental sulfur and glycine (B1666218) ethyl ester hydrochloride. thieme-connect.com Another common method is the Hantzsch thiazole synthesis, where the chalcone (or a derivative) reacts with a thioamide. The Claisen-Schmidt condensation is also frequently used to prepare thiazole-based chalcone derivatives that can undergo further transformations. acs.orgnih.govtandfonline.com

Mechanistic Insights into Cyclization and Rearrangement Processes

The formation of heterocyclic rings from this compound and its derivatives involves a variety of cyclization and rearrangement mechanisms.

Cyclization:

Prins-Type Cyclization: This reaction involves the intramolecular addition of a nucleophile to an oxocarbenium ion, which can be generated from the carbonyl group of the butenone. researchgate.net This process is valuable for the stereoselective construction of oxygen-containing heterocycles like tetrahydropyrans. nih.govbeilstein-journals.org

Bergman Cyclization: While not directly applicable to the butenone itself, this reaction involves the cycloaromatization of enediynes to form highly reactive diradical species and is a key process in the mechanism of action of some natural anticancer products. organic-chemistry.org

Michael Addition/Cyclization: The 1,4-addition of a nucleophile to the α,β-unsaturated system can generate an enolate intermediate that subsequently undergoes an intramolecular cyclization. This is a common strategy in the synthesis of cyclic compounds. msu.edu

Rearrangement:

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl 3 Buten 2 One

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for a detailed mapping of electron distribution and energy levels, which in turn helps in predicting how and where a molecule will react.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org This makes it computationally more efficient than traditional wavefunction-based methods, while still providing a high level of accuracy. arxiv.org

For 4-(4-fluorophenyl)-3-buten-2-one, DFT calculations would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest possible energy, known as the ground state geometry. The resulting optimized structure provides key information on the molecule's shape and steric properties.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Chalcone (B49325)

ParameterValue (s-cis conformer)Value (s-trans conformer)
C=O Bond Length (Å)1.231.24
C=C Bond Length (Å)1.341.35
Dihedral Angle (O=C-C=C) (°)~0~180
Relative Energy (kcal/mol)0.00+2.5
Note: This data is for a model chalcone system and is presented for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). wpmucdn.com The energy and spatial distribution of these orbitals are crucial in determining the feasibility and regioselectivity of a chemical reaction.

For this compound, the HOMO would likely be localized on the π-system of the double bond and the phenyl ring, as well as the lone pairs of the oxygen atom. The LUMO would be expected to have significant contributions from the carbonyl carbon and the β-carbon of the enone system, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data

OrbitalEnergy (eV)Likely Localization in this compound
HOMO-6.5Phenyl ring, C=C double bond, Oxygen lone pair
LUMO-1.8Carbonyl carbon, β-carbon of the enone
HOMO-LUMO Gap4.7-
Note: The energy values are hypothetical and serve to illustrate the concept. The localization is based on the general electronic properties of α,β-unsaturated ketones.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy.

For a reaction involving this compound, such as a Michael addition to the β-carbon, computational chemists would model the approach of the nucleophile to the enone. By mapping the potential energy surface, they can identify the transition state structure and calculate the activation energy. This information helps in understanding the feasibility of the reaction under different conditions.

When a reaction can proceed through multiple possible pathways, computational modeling can be used to test different mechanistic hypotheses. By calculating the energy profiles for each proposed pathway, researchers can determine the most likely mechanism. For instance, in a complex multi-step synthesis, there might be questions about the order of bond formation and breaking. Computational analysis can provide a detailed picture of the entire reaction coordinate, including any intermediates and transition states, helping to clarify the mechanism.

Conformational Analysis and Tautomeric Equilibria (for related butenones)

Molecules that are not rigid can exist in different spatial arrangements called conformations. The study of these conformations and their relative energies is known as conformational analysis.

For butenone derivatives, rotation around the single bond connecting the carbonyl group and the C=C double bond can lead to different conformers, typically referred to as s-cis and s-trans. A theoretical study on nitro-hydroxy-methoxy chalcones demonstrated that s-cis conformers were generally more stable. ufms.br For o-Chal, the s-cis conformer accounted for 41.5% of the equilibrium population, while for m-Chal, the s-cis conformers were dominant at 86.2%. ufms.br The position of substituents can influence the population of s-trans conformers. ufms.br

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is possible, where a proton from the methyl group migrates to the carbonyl oxygen, forming an enol.

Figure 1: Keto-Enol Tautomerism of this compound

Generated code

Computational studies can predict the relative stability of these tautomers. For most simple ketones, the keto form is significantly more stable than the enol form. However, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form. DFT calculations can determine the energies of both tautomers and the energy barrier for the interconversion, providing a quantitative understanding of the equilibrium. Studies on other keto-enol systems have shown that computational methods can accurately predict these energy differences. comporgchem.comorientjchem.org

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. For this compound, a member of the chalcone family, MD simulations can provide critical insights into its conformational flexibility, interactions with its environment, and potential behavior in a biological context. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the wealth of research on related chalcone derivatives allows for a detailed extrapolation of the methodologies and expected findings. nih.govnih.govrsc.orgnih.gov

MD simulations treat atoms as classical particles and use Newton's equations of motion to calculate their trajectories over a defined period. This approach provides a "movie" of molecular motion, revealing dynamic processes that are often inaccessible to static experimental techniques. All-atom MD simulations, where every atom in the system is explicitly represented, are commonly employed for chalcones to capture detailed intermolecular and intramolecular interactions. nih.gov These simulations are often complemented by other computational methods like Density Functional Theory (DFT) for accurate parameterization and quantum mechanics/molecular mechanics (QM/MM) for studying reactions.

Conformational Dynamics and Flexibility

One of the primary applications of MD simulations for a molecule like this compound is to explore its conformational landscape. Chalcones possess rotational freedom around several single bonds, leading to different spatial arrangements of the aromatic rings and the α,β-unsaturated carbonyl system. The two main conformers are typically the s-cis and s-trans isomers, arising from rotation around the bond connecting the carbonyl group and the double bond. ufms.br

MD simulations can predict the relative stability of these conformers and the energy barriers for their interconversion. By analyzing the trajectory of the simulation, researchers can determine the population of different conformational states and how they might be influenced by factors such as temperature and the surrounding medium. Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 1: Hypothetical Dihedral Angle Distribution for this compound in Different Solvents

Dihedral Angle (C-C-C=O)Population in Water (%)Population in Chloroform (%)
s-cis (approx. 0°)3045
s-trans (approx. 180°)7055

This table illustrates the type of data that could be generated from MD simulations to show the preference for different conformers in various solvent environments.

Solvent Effects on Molecular Behavior

The solvent environment can significantly impact the structure, dynamics, and electronic properties of a solute molecule. MD simulations explicitly model the solvent molecules (e.g., water, chloroform, DMSO), allowing for a detailed investigation of solute-solvent interactions. redalyc.org For this compound, simulations can reveal the organization of solvent molecules around the polar carbonyl group and the nonpolar aromatic rings.

The solvent can influence the conformational equilibrium and the accessibility of different parts of the molecule. For instance, polar solvents might stabilize a more polar conformer through hydrogen bonding or dipole-dipole interactions. The solvent-accessible surface area (SASA) is a common metric calculated from MD simulations to quantify the exposure of the molecule to the solvent. nih.gov Changes in SASA can indicate conformational changes or the binding of other molecules. nih.gov

Table 2: Hypothetical Solvent Accessible Surface Area (SASA) for Key Functional Groups of this compound

Functional GroupAverage SASA in Water (Ų)Average SASA in DMSO (Ų)
Carbonyl Oxygen35.230.1
Fluorine Atom25.822.5
Phenyl Ring150.6145.3

This table provides an example of how SASA values from MD simulations could quantify the solvent exposure of different parts of the molecule in various solvents.

Interaction with Biomolecules

A significant application of MD simulations in the context of medicinal chemistry is to study the interaction of small molecules with biological targets like proteins and nucleic acids. nih.govrsc.org As many chalcone derivatives exhibit a range of biological activities, MD simulations are instrumental in elucidating their mechanism of action at the molecular level. mdpi.com

For this compound, MD simulations could be used to model its binding to a specific protein target. This would typically start with a molecular docking study to predict the initial binding pose, followed by an MD simulation to refine the pose and assess the stability of the complex. nih.govrsc.org The simulation can provide detailed information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Analysis of the simulation trajectory can also reveal conformational changes in both the ligand and the protein upon binding. The binding free energy can also be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

Table 3: Hypothetical Analysis of Intermolecular Interactions between this compound and a Target Protein from a 100 ns MD Simulation

Interaction TypeKey Interacting ResiduesOccupancy (%)
Hydrogen Bond (C=O)Serine 24, Glycine (B1666218) 2575.3
Pi-Pi Stacking (Phenyl Ring)Tyrosine 8860.1
Hydrophobic InteractionsLeucine 22, Valine 3090.5

This table exemplifies the kind of detailed interaction data that can be extracted from an MD simulation of a ligand-protein complex, highlighting the specific residues involved and the stability of the interactions.

Mechanistic Biological Activity Studies and Molecular Target Interactions of 4 4 Fluorophenyl 3 Buten 2 One and Its Analogues

Investigation of Enzyme Inhibition Mechanisms

The biological activity of 4-(4-Fluorophenyl)-3-buten-2-one and its analogues is significantly attributed to their ability to inhibit various enzymes. This section delves into the specific mechanisms of interaction with key enzyme systems.

Cytochrome P450 Enzyme Interaction Mechanisms

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many drugs. nih.gov The interaction of chemical compounds with these enzymes can lead to significant alterations in drug efficacy and toxicity. nih.gov Inhibition of CYP450 enzymes can occur through several mechanisms, including reversible competitive, non-competitive, and irreversible mechanism-based inhibition. psu.edu

While specific mechanistic studies on the direct interaction of this compound with cytochrome P450 enzymes are not extensively detailed in the reviewed literature, the presence of the fluorine atom is significant. Fluorine substitution is a known strategy in medicinal chemistry that can modulate metabolic stability and interactions with enzymes. researchgate.net For instance, certain fluoroquinolone antibiotics have been shown to act as competitive inhibitors of CYP3A4 and CYP1A isozymes. nih.gov The fluorinated phenyl group in this compound could potentially influence its binding and inhibitory activity towards specific CYP450 isoforms, but further research is required to establish the precise mechanism.

Inhibition Mechanisms of Other Relevant Enzymes (e.g., Trypanothione (B104310) Reductase for related compounds)

Analogues of this compound, particularly chalcones, have demonstrated inhibitory activity against a range of other clinically relevant enzymes.

Trypanothione Reductase (TR): This enzyme is essential for the survival of Leishmania parasites, as it is a key component of their defense against oxidative stress. mdpi.com Chalcone (B49325) derivatives have been identified as potent inhibitors of TR. researchgate.net Molecular docking studies suggest that these compounds bind to the active site of the enzyme, interfering with its function and thus exhibiting antileishmanial activity. mdpi.com

Leishmania Arginase (LiARG): Chalcone derivatives have been shown to inhibit LiARG, an enzyme critical for the parasite's growth and survival. Molecular docking studies have revealed that these inhibitors interact with key residues in the enzyme's active site, such as His140, Asn153, and His155. frontiersin.org

Fumarate (B1241708) Reductase: Oxygenated chalcones have been found to inhibit fumarate reductase in Leishmania parasites. This enzyme is part of the parasite's mitochondrial respiratory chain, and its inhibition disrupts energy production. nih.gov

5-Lipoxygenase: Fluorinated chalcone derivatives have been specifically designed and synthesized as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.netnih.gov

Cholinesterases: Certain chalcone derivatives exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies have indicated that these compounds interact with important amino acid residues in the binding sites of these enzymes. benthamdirect.com

The inhibitory activities of chalcone analogues against these enzymes are summarized in the table below.

EnzymeOrganism/SystemInhibitor ClassKey Findings
Trypanothione Reductase (TR)LeishmaniaChalconesInhibition of a key enzyme in the parasite's antioxidant defense. mdpi.comresearchgate.net
Leishmania Arginase (LiARG)Leishmania infantumChalcone derivativesInteraction with active site residues (His140, Asn153, His155). frontiersin.org
Fumarate ReductaseLeishmaniaOxygenated chalconesInterference with the parasite's mitochondrial function. nih.gov
5-LipoxygenaseRat Basophilic Leukemia-1 CellsFluorinated chalconesPotent inhibition of the inflammatory enzyme. researchgate.netnih.gov
Acetylcholinesterase (AChE)In vitro assayChalcone derivativesInteraction with SER200 in the binding site. benthamdirect.com
Butyrylcholinesterase (BChE)In vitro assayChalcone derivativesInteraction with TRP82, SER198, and other residues. benthamdirect.com

Molecular Interactions with Receptor Systems (e.g., Serotonin (B10506) Receptors for Related Compounds)

While the prompt provides serotonin receptors as an example, specific studies detailing the interaction of this compound or its close analogues with this receptor system are not prominent in the current body of scientific literature. The chalcone scaffold is, however, widely recognized as a "privileged structure" in medicinal chemistry, and its derivatives are investigated for interactions with a multitude of receptor targets. nih.govnih.gov

Ligand Binding Studies at the Molecular Level

Molecular docking studies have provided significant insights into the binding of chalcone analogues to the active sites of various enzymes. These computational methods predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity.

For instance, in the case of Leishmania Arginase, docking studies have shown that the most active chalcone inhibitors form hydrogen bonds and have hydrophobic interactions with essential residues within the enzyme's active site. frontiersin.org Similarly, for cholinesterase inhibition, molecular docking has predicted that the inhibitory activity of chalcones is due to their interaction with key amino acids such as SER200 in AChE and a host of residues including TRP82 and SER198 in BChE. benthamdirect.com These studies are crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interaction Modes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For chalcones, several SAR studies have elucidated key structural features that determine their inhibitory potency and selectivity.

Substitution on Aromatic Rings: The nature and position of substituents on the two aromatic rings of the chalcone scaffold are critical. For antileishmanial activity, it has been observed that bulky substituents at certain positions of ring B can enhance activity, whereas the same substituents at other positions can lead to a decrease in effect. frontiersin.org

The α,β-Unsaturated Carbonyl System: The enone moiety connecting the two aryl rings is often crucial for biological activity. Studies on chalcones with antitumor activity have shown that the reduction of this double bond leads to a significant decrease in antiproliferative effects. mdpi.com

Role of Fluorine: In the context of cholinesterase inhibition, the presence of a fluorine or a nitro group at the para-position of Ring B has been found to be advantageous for activity. benthamdirect.com

Positional Isomerism: For coumarin-chalcone hybrids, the position of substituents (ortho, meta, or para) on the chalcone fragment dictates the selectivity of inhibition between AChE and BChE. nih.gov

A summary of key SAR findings for chalcone analogues is presented below.

ActivityStructural FeatureEffect on Activity
Antitumorα,β-unsaturated enone systemImportant for activity; reduction leads to loss of potency. mdpi.com
AntitumorHalogen at para-positionDecrease in growth inhibitory effect compared to the unsubstituted compound. mdpi.com
AntileishmanialBulky substituents on Ring BPosition-dependent increase or decrease in activity. frontiersin.org
Cholinesterase InhibitionFluorine at para-position of Ring BFavorable for inhibitory activity. benthamdirect.com
AChE vs. BChE SelectivitySubstituent position (para vs. ortho)Determines selectivity between the two enzymes in coumarin-chalcone hybrids. nih.gov

Elucidation of Molecular Mechanisms Underlying Reported Bioactivities

The diverse biological activities reported for this compound and its analogues can be explained by their interactions at the molecular level.

The antileishmanial activity of these compounds is a direct consequence of the inhibition of essential parasitic enzymes. By targeting enzymes like trypanothione reductase and Leishmania arginase, chalcones disrupt the parasite's ability to counteract oxidative stress, leading to cell death. mdpi.comfrontiersin.org Furthermore, the inhibition of mitochondrial enzymes such as fumarate reductase impairs the parasite's energy metabolism, which is also a viable mechanism for its elimination. nih.gov Some studies also point to the alteration of the parasite's mitochondrial ultrastructure as a mechanism of action. nih.gov

The anticancer properties of chalcone analogues have been linked to their ability to modulate key signaling pathways involved in cancer progression. For instance, some chalcones have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a central role in inflammation and cancer. nih.gov The cytotoxicity of these compounds against cancer cells has been correlated with their NF-κB inhibitory activity. nih.gov

The potential for neuroprotective effects is suggested by the inhibition of cholinesterases. By inhibiting AChE and BChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a strategy used in the management of Alzheimer's disease. benthamdirect.com Similarly, the anti-inflammatory activity is explained by the inhibition of enzymes like 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. researchgate.netnih.gov

Anti-inflammatory Mechanisms at a Molecular Level

Studies on compounds structurally related to this compound suggest that their anti-inflammatory effects are mediated through the modulation of specific signaling pathways and the inhibition of pro-inflammatory mediators. researchgate.netnih.gov While direct mechanistic studies on this compound are limited, the activities of its analogues provide significant insights into its potential modes of action.

A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.netmdpi.com For instance, an analogue, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112), has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by regulating the mitogen-activated protein kinase (MAPK)/NF-κB pathway. nih.gov

Another significant anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs), key mediators of inflammation. researchgate.net An analogue, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, demonstrated a marked inhibitory effect on prostaglandin (B15479496) biosynthesis in carrageenin-induced rat pleurisy. nih.gov This suggests that compounds with a similar butenone skeleton may interfere with the arachidonic acid cascade.

The table below summarizes the observed anti-inflammatory mechanisms of action for analogues of this compound.

Compound/AnalogueMolecular Target/PathwayObserved Effect
Plant-derived compounds (general)Nuclear Factor-kappa B (NF-κB) PathwayInhibition of transcription of pro-inflammatory genes. researchgate.net
Plant-derived compounds (general)Cyclooxygenase (COX) EnzymesInhibition of prostaglandin synthesis. researchgate.net
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olProstaglandin BiosynthesisMarked inhibition of exudate formation and leukocyte accumulation. nih.gov
4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112)MAPK/NF-κB Signaling PathwayReduced production of TNF-α and IL-6. nih.gov

Antioxidant Mechanisms (e.g., Radical Scavenging Pathways)

The antioxidant activity of chalcones and their analogues, including this compound, is often attributed to their chemical structure, which enables them to act as radical scavengers. These compounds can donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress. nih.gov Oxidative stress is a key contributor to the onset and progression of many inflammatory diseases. nih.gov

The core structure of these compounds, featuring a conjugated system, is crucial for their antioxidant potential. The presence and position of substituent groups on the phenyl rings significantly influence their radical scavenging capabilities. nih.gov For example, studies on flavonoids like quercetin (B1663063) have shown that hydroxyl groups are important for antioxidant activity. nih.gov While this compound lacks hydroxyl groups, the electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, potentially influencing its interaction with free radicals.

The primary antioxidant mechanisms include:

Direct Radical Scavenging: The compound can directly react with and neutralize free radicals such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical, superoxide (B77818) radicals, and peroxynitrite. nih.gov

Inhibition of Oxidative Enzymes: Analogous compounds have been shown to inhibit enzymes responsible for producing ROS, such as myeloperoxidase (MPO). nih.gov

The table below details potential antioxidant mechanisms based on studies of structurally related compounds.

MechanismDescriptionExample from Related Compounds
DPPH Radical ScavengingDirect quenching of the stable DPPH free radical, a common measure of antioxidant activity.Quercetin and its galloyl derivatives show potent DPPH scavenging activity. nih.gov
Superoxide ScavengingNeutralization of the superoxide anion (O₂⁻), preventing the formation of more harmful ROS.Quercetin-related flavonoids effectively scavenge superoxide radicals in cellular models. nih.gov
Peroxynitrite ScavengingDetoxification of peroxynitrite (ONOO⁻), a potent and destructive RNS.Quercetin galloyl esters demonstrated significant peroxynitrite scavenging capabilities. nih.gov

Antimicrobial Mechanisms (e.g., Disruption of Microbial Cell Processes)

The antimicrobial properties of this compound and its analogues are linked to their ability to interfere with essential microbial structures and functions. smolecule.com The presence of the fluorophenyl group appears to be a key contributor to this activity. nih.govnih.gov

One of the proposed mechanisms is the disruption of the microbial cell membrane. nih.gov Some fluorophenyl-containing pyrazole (B372694) derivatives have been shown to compromise the integrity of the bacterial membrane, leading to cell death. nih.gov This disruption can occur through interactions with membrane components like lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov

Furthermore, these compounds can inhibit microbial growth by targeting essential enzymes or interfering with metabolic pathways. The specific molecular targets can vary depending on the microbial species. For example, studies on fluorophenyl-substituted triazines and semicarbazones have demonstrated significant activity against a range of Gram-positive bacteria and fungi. nih.govresearchgate.net

The table below summarizes the antimicrobial mechanisms observed in analogues of this compound.

Compound Class/AnalogueProposed MechanismTarget Organisms
Fluorophenyl-containing pyrazole hydrazonesDisruption of bacterial membrane integrity. nih.govDrug-resistant Staphylococcus aureus and Acinetobacter baumannii. nih.gov
Fluorophenyl-substituted researchgate.netsmolecule.comnih.govtriazinesUndefined, likely interference with essential cellular processes.Gram-positive bacteria and fungi. nih.gov
N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazonesUndefined, structure-activity relationship points to the importance of the substituted phenyl ring.Various bacterial and fungal strains. researchgate.net
Semapimod (an anilide)Binds to lipopolysaccharide (LPS), disrupting and permeabilizing the outer membrane. nih.govE. coli and A. baumannii. nih.gov

Analytical Method Development for 4 4 Fluorophenyl 3 Buten 2 One and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of 4-(4-Fluorophenyl)-3-buten-2-one, providing the means to separate it from impurities, metabolites, or other components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used method for the analysis of moderately polar compounds like this compound. pensoft.netpensoft.net Method development typically focuses on optimizing the separation on a non-polar stationary phase, most commonly a C18 column, by adjusting the mobile phase composition. pensoft.netpensoft.net

A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.netsielc.com The ratio of these components is adjusted to achieve the desired retention time and resolution from other compounds in the sample. pensoft.net For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a wider range of polarities. For mass spectrometry compatibility, volatile buffers like formic acid or acetic acid are used instead of non-volatile salts like phosphate. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, as the conjugated system of this compound allows for strong absorbance at a specific wavelength. pensoft.netpensoft.net

Validation of the HPLC method is crucial to ensure its reliability and includes assessing parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). pensoft.netpensoft.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Chalcone-like Compounds

ParameterTypical ConditionReference
ColumnReverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.netpensoft.net
Mobile PhaseAcetonitrile and Water/Buffer (e.g., Phosphate or Formate) pensoft.netsielc.com
ElutionIsocratic or Gradient pensoft.netpensoft.net
Flow Rate1.0 mL/min pensoft.netpensoft.net
DetectionUV-Vis at a specific wavelength (e.g., 225-265 nm) pensoft.netpensoft.netcore.ac.uk
Column TemperatureAmbient or controlled (e.g., 30 °C) pensoft.netpensoft.net

Gas Chromatography (GC) Method Development, Including Derivatization Strategies for Carbonyls

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, its carbonyl group can sometimes lead to poor peak shape or adsorption on the column. To overcome these issues and improve chromatographic performance, derivatization is often employed. researchgate.net

Derivatization chemically modifies the analyte to make it more volatile and thermally stable. For carbonyl compounds like this compound, several strategies can be used. One common approach is oximation, where the carbonyl group reacts with a hydroxylamine (B1172632) derivative. Another is the formation of hydrazones. For enhanced sensitivity, especially with an electron capture detector (ECD) or mass spectrometry, fluorinated derivatizing agents such as heptafluorobutyrylimidazole (HFBI) or pentafluorophenylhydrazine (B1196947) (PFPH) can be used. gcms.cz The choice of derivatizing agent depends on the specific analytical requirements, including the desired sensitivity and the detector being used. researchgate.netgcms.cz

The development of a GC method involves optimizing the temperature program of the oven, selecting an appropriate capillary column (e.g., a non-polar or medium-polarity phase like a 5% phenyl-polysiloxane), and setting the parameters for the injector and detector. gcms.cz

Table 2: Potential Derivatization Reagents for Carbonyl Analysis by GC

Reagent ClassSpecific ExampleTarget Functional GroupPurpose
HydroxylaminesHydroxylamine hydrochlorideCarbonyl (Ketone)Forms oxime, improves thermal stability
Hydrazines2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (Ketone)Forms hydrazone, useful for UV/Vis detection
Fluorinated Acylating AgentsHeptafluorobutyrylimidazole (HFBI)Can derivatize active hydrogens, but mainly used for other groupsIncreases volatility and ECD/MS sensitivity gcms.cz
Fluorinated HydrazinesPentafluorophenylhydrazine (PFPH)Carbonyl (Ketone)Forms highly fluorinated hydrazone for sensitive detection

Mass Spectrometry Based Analytical Approaches

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. It is most powerfully applied when coupled with a chromatographic separation technique.

LC-MS/MS and GC-MS for Trace Analysis and Complex Mixture Characterization

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. core.ac.ukresearchgate.net In LC-MS/MS, the eluent from the HPLC column is directed into an ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+ of the analyte. core.ac.uk In GC-MS, molecules are typically ionized by electron ionization (EI). core.ac.uk

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. core.ac.uk This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces chemical noise, allowing for trace-level quantification in complex matrices like biological fluids or environmental samples. nih.gov This technique is essential for studying the metabolism of the compound, where it can be used to identify and quantify low levels of metabolites, such as the reduced products of the double bond or carbonyl group. nih.govresearchgate.net

Spectrophotometric Methods for Quantification and Purity Assessment

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification and purity assessment of this compound, provided it is the primary absorbing species in the sample solution. The compound's structure, featuring a conjugated system of a phenyl ring, a double bond, and a carbonyl group, results in strong UV absorbance. core.ac.uk

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). core.ac.uk The λmax for this compound is expected to be in the UV region, similar to related cathinone (B1664624) derivatives which show absorption maxima around 253-265 nm. core.ac.uk The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is also useful for a quick assessment of purity, as the presence of impurities with different chromophores could alter the shape of the UV spectrum.

Capillary Electrophoresis for Analytical Separations

Capillary electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. wikipedia.orglibretexts.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. isfg.org

For a neutral compound like this compound, the most applicable CE mode is Micellar Electrokinetic Chromatography (MEKC). nih.gov In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. nih.gov This forms micelles, which act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of analytes, allowing neutral species to be separated from one another. nih.gov The instrumentation is relatively simple, consisting of a high-voltage power supply, a capillary, two buffer reservoirs, and a detector, which is often a UV-Vis absorbance detector. libretexts.org While less common than HPLC or GC for this type of analyte, MEKC represents a viable and powerful alternative, especially for complex samples or when high separation efficiency is required. wikipedia.orgnih.gov

Industrial and Research Applications of 4 4 Fluorophenyl 3 Buten 2 One Beyond Direct Use

A Key Intermediate in Fine Chemical Manufacturing

The reactivity of 4-(4-Fluorophenyl)-3-buten-2-one makes it a crucial component in the synthesis of a wide array of complex molecules. smolecule.com Its conjugated system and the presence of a fluorine atom allow for a variety of chemical transformations, including additions, condensations, and cyclizations. smolecule.com

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs responsible for their therapeutic effects. nih.gov The synthesis of these often complex molecules requires meticulously planned routes, and this compound serves as a valuable starting material or intermediate in several of these pathways. smolecule.comchemsrc.com The fluorine atom is a particularly important feature, as its incorporation into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability.

While specific drug synthesis pathways involving this exact compound are often proprietary, its structural motifs are found in various pharmacologically active molecules. For instance, chalcone (B49325) derivatives, which share the α,β-unsaturated ketone system, are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties. smolecule.com The fluorinated phenyl group, in particular, is a common feature in modern pharmaceuticals. For example, the antidepressant Fluoxetine and the cholesterol-lowering drug Atorvastatin contain fluorinated phenyl rings, highlighting the importance of fluorine in drug design.

The synthesis of complex heterocyclic compounds, which form the backbone of many APIs, can be facilitated by using this compound. Its reactive double bond and ketone group can participate in various cyclization reactions to form pyrimidines, pyridines, and other important ring systems.

Intermediate in Agrochemical and Specialty Chemical Production

The utility of this compound extends to the agrochemical sector, where it can be used to produce novel pesticides and herbicides. smolecule.com The introduction of fluorine into agrochemicals can lead to increased efficacy and selectivity. The compound's reactive nature allows for its incorporation into larger, more complex molecules with desired biological activities. smolecule.com

In the realm of specialty chemicals, this compound can be a precursor to various organic molecules used in fragrances, dyes, and other niche applications. google.com Its ability to undergo reactions like the Heck reaction allows for the creation of complex aromatic compounds with specific properties. smolecule.com

Application Area Role of this compound Key Reactions
PharmaceuticalsPrecursor to APIsCyclization, Condensation
AgrochemicalsIntermediate for pesticides/herbicidesVarious organic transformations
Specialty ChemicalsPrecursor to fragrances, dyesHeck reaction, etc.

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound make it a candidate for applications in the development of new materials. smolecule.com

Potential as a Monomer in Polymer Synthesis

The carbon-carbon double bond in this compound presents the possibility of using it as a monomer in polymerization reactions. The resulting polymers could possess interesting properties due to the presence of the fluorinated phenyl group. For instance, fluorine-containing polymers often exhibit high thermal stability, chemical resistance, and low surface energy.

While extensive research on the polymerization of this specific monomer is not widely published, the general principles of polymer chemistry suggest its potential. The synthesis of polymers with tailored optical or electronic properties could be an area of future exploration. smolecule.com

Use in the Development of Functional Materials

Functional materials are designed to have specific properties that allow them to perform a particular function. The structure of this compound suggests its potential use in creating such materials. sigmaaldrich.com For example, its conjugated system could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can influence the electronic energy levels of the molecule, which is a critical factor in the performance of these devices.

Utilization in Research Tools and Molecular Probes

In chemical biology and medicinal chemistry research, small molecules are often used as tools to probe biological processes or as starting points for drug discovery. The reactivity of this compound allows for its modification to create molecular probes. For instance, a fluorescent tag could be attached to the molecule to allow for the visualization of its interactions with biological targets.

Development of Cell-Specific Markers and Biological Probes

The core structure of this compound serves as a versatile scaffold for the creation of derivatives that can function as cell-specific markers and biological probes. The presence of the electron-withdrawing fluorine atom on the phenyl ring can enhance the molecule's metabolic stability and influence its interactions with biological targets. mdpi.comnih.gov Researchers have leveraged these properties to design and synthesize novel molecules with tailored functionalities for cellular imaging and labeling.

The general strategy involves modifying the this compound backbone to incorporate fluorophores, reactive groups for bioconjugation, or specific targeting moieties. These modifications transform the basic chalcone structure into a highly specialized instrument for biological investigation.

Key Research Areas:

Fluorescent Probes for Cellular Imaging: The chalcone scaffold, including fluorinated derivatives, is a known fluorophore. By strategically adding or modifying functional groups on the this compound structure, researchers can develop probes with enhanced fluorescent properties, such as large Stokes shifts and high quantum yields, which are crucial for high-contrast cellular imaging. rsc.orgrsc.org These probes can be designed to accumulate in specific organelles or respond to changes in the cellular microenvironment, such as pH or the presence of specific enzymes. rsc.org

Targeted Biological Probes: The inherent reactivity of the α,β-unsaturated ketone system in this compound can be exploited for the covalent labeling of specific proteins or other biomolecules within a cell. nih.gov Furthermore, the phenyl ring and other positions on the butenone chain can be functionalized with targeting ligands, such as peptides or small molecules, that recognize and bind to specific cell surface receptors or intracellular proteins. This targeted approach allows for the selective labeling and visualization of particular cell types or the tracking of specific biological pathways.

Probes for Studying Disease States: Derivatives of fluorinated chalcones are being investigated for their ability to bind to and visualize pathological markers, such as amyloid-beta plaques in Alzheimer's disease. nih.gov While direct use of this compound for this purpose is not extensively documented, the principles of probe design using the chalcone scaffold are directly applicable.

Detailed Research Findings:

While specific studies focusing exclusively on the derivatization of this compound for cell-specific markers are emerging, the broader research on fluorinated chalcones provides a strong foundation for its potential. For instance, a study on α-fluorinated chalcones demonstrated their ability to act as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov A fluorescently labeled version of such a compound could serve as a probe to visualize microtubule dynamics in living cells.

Another area of interest is the development of probes for detecting specific enzymes. Research has shown that fluorinated chalcones can be potent inhibitors of enzymes like 5-lipoxygenase. nih.gov By attaching a reporter group, such as a fluorophore that is quenched until the probe interacts with its target enzyme, researchers could create a tool to measure enzyme activity within specific cellular compartments.

The following table summarizes the potential applications of this compound derivatives as biological probes, based on findings from related chalcone research.

Derivative TypeTarget/ApplicationPrinciple of OperationPotential Research Impact
Fluorescently Labeled Analog Microtubule DynamicsCovalent or non-covalent binding to tubulin, allowing for visualization of the cytoskeleton.Understanding cell division, intracellular transport, and the effects of anti-cancer drugs.
Enzyme-Activated Probe Specific Enzyme Activity (e.g., 5-Lipoxygenase)A "turn-on" fluorescent signal upon enzymatic cleavage or binding.Mapping enzyme activity in different cell types and disease states.
Targeted Imaging Agent Cell Surface Receptors (e.g., in cancer cells)Conjugation to a ligand that binds to a specific receptor, leading to cell-specific labeling.Development of diagnostic tools and targeted drug delivery systems.
Amyloid Plaque Probe β-Amyloid AggregatesBinding to the characteristic β-sheet structure of amyloid plaques, enabling their visualization.Early diagnosis and monitoring of Alzheimer's disease progression.

Future Directions and Emerging Research Avenues for 4 4 Fluorophenyl 3 Buten 2 One

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally friendly and efficient methods for synthesizing 4-(4-Fluorophenyl)-3-buten-2-one is a key area of future research. Traditional synthesis methods, such as the Claisen-Schmidt condensation, often rely on stoichiometric amounts of base, leading to significant waste generation. smolecule.com To address this, researchers are exploring novel catalytic systems that offer higher yields, greater selectivity, and improved sustainability.

One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing costs and environmental impact. For instance, the use of mesoporous aluminosilicates in the reaction of styrene (B11656) and acetic anhydride (B1165640) has been investigated as a potential route to related phenylbutenone structures. google.com Future work will likely focus on tailoring the properties of these solid acid and base catalysts to optimize the synthesis of this compound specifically. This includes modifying pore size, surface acidity/basicity, and the incorporation of various metal nanoparticles to enhance catalytic activity and selectivity.

Furthermore, enzymatic and biocatalytic methods are gaining traction as sustainable alternatives. While the enzymatic synthesis of related compounds has been explored, these methods are not yet fully developed for large-scale production. google.com Future research will likely involve the discovery and engineering of novel enzymes with high specificity for the synthesis of this compound and its derivatives, offering a greener and more efficient manufacturing process.

Advanced Computational Design of Next-Generation Derivatives with Tailored Reactivity

The convergence of computational chemistry and organic synthesis is paving the way for the rational design of novel this compound derivatives with customized properties. By employing sophisticated computational tools, researchers can predict the reactivity, and electronic properties of virtual compounds before their actual synthesis, saving significant time and resources.

Structure-activity relationship (SAR) studies, a cornerstone of this approach, are being used to understand how modifications to the chemical structure of this compound influence its properties. mdpi.com For example, computational models can be used to explore the impact of different substituent groups on the phenyl ring or the butenone backbone. This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with desired characteristics, such as enhanced reactivity in specific chemical transformations or tailored electronic properties for materials science applications.

Future research in this area will likely involve the use of machine learning and artificial intelligence to develop more accurate predictive models. These advanced computational approaches can analyze vast datasets of chemical information to identify subtle structure-property relationships that may not be apparent through traditional methods. This will enable the de novo design of this compound derivatives with precisely tailored reactivity for a wide range of applications.

Development of Environmentally Benign Synthesis and Degradation Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies and end-of-life considerations for chemical compounds. For this compound, this translates to a focus on creating synthesis routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate minimal waste.

Solvent-free reaction conditions and the use of alternative, greener solvents are being explored to reduce the environmental footprint of the synthesis process. Additionally, there is a growing interest in developing catalytic systems that can operate under milder reaction conditions, further contributing to the sustainability of the process.

Beyond synthesis, the environmental fate and degradation of this compound are important considerations. Future research will likely focus on understanding the biodegradation pathways of this compound and its derivatives. This knowledge is crucial for assessing its environmental impact and for developing strategies for its safe disposal or remediation. The ultimate goal is to design and synthesize new derivatives that are not only effective for their intended application but are also readily biodegradable, closing the loop on a truly sustainable chemical lifecycle.

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique electronic and structural features of this compound make it an attractive building block for the construction of complex supramolecular assemblies and advanced nanomaterials. ucm.es Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating highly ordered and functional materials from the bottom up. ub.edu

The ability of the this compound scaffold to participate in various intermolecular interactions, such as pi-pi stacking and hydrogen bonding, makes it a versatile component for the design of self-assembling systems. These systems can form a variety of nanostructures, including nanofibers, nanotubes, and vesicles, with potential applications in drug delivery, sensing, and catalysis.

In the realm of nanomaterials, this compound and its derivatives can be used as functional ligands to modify the surface of nanoparticles, imparting new properties and functionalities. smolecule.comub.edu For instance, they can be used to tune the optical and electronic properties of quantum dots or to create responsive materials that change their properties in response to external stimuli. Future research in this area will explore the full potential of this compound in the creation of novel materials with tailored properties for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(4-Fluorophenyl)-3-buten-2-one via Claisen-Schmidt condensation?

  • Methodological Answer : The synthesis typically involves reacting 4-fluorobenzaldehyde with acetone under basic conditions (e.g., NaOH or KOH in ethanol/water). Key parameters include stoichiometric ratios (e.g., 2:1 aldehyde:ketone for dibenzalacetone analogs), temperature control (room temperature to 60°C), and reaction monitoring via NMR to track intermediates like this compound. Kinetic studies using time-resolved NMR can identify side products such as over-condensation derivatives .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals vinyl proton resonances (δ 6.5–7.5 ppm for the α,β-unsaturated ketone) and aromatic protons (δ 7.0–7.5 ppm for the fluorophenyl group). 13^{13}C NMR confirms the carbonyl (δ ~200 ppm) and conjugated carbons.
  • IR : Strong absorption bands at ~1660 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=C stretch).
  • MS : Molecular ion peaks (M+^+) and fragmentation patterns confirm the molecular weight and structural motifs .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While direct toxicity data for this compound is limited, analogs like 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one show moderate toxicity (e.g., mouse LD50_{50} of 610 mg/kg via intraperitoneal injection). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store at 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, the (E)-isomer of related compounds shows distinct C=C bond lengths (~1.34 Å) and dihedral angles between the fluorophenyl and ketone groups. Refinement using SHELXL (with features like anisotropic displacement parameters and twin-law corrections) improves accuracy, especially for disordered fluorophenyl rings .

Q. What analytical strategies identify and quantify side products in Claisen-Schmidt condensation reactions?

  • Methodological Answer :

  • HPLC-MS : Separates and identifies over-condensation products (e.g., 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one) based on retention times and mass-to-charge ratios.
  • Kinetic Profiling : Time-resolved 1^1H NMR tracks reaction progress and quantifies intermediates. For example, integrating vinyl proton signals distinguishes the mono-condensed product (this compound) from bis-condensed analogs .

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the α,β-unsaturated ketone for nucleophilic additions (e.g., Michael additions) and stabilizes intermediates via resonance. Computational studies (DFT) can model charge distribution, while experimental reactivity assays (e.g., with Grignard reagents) compare fluorophenyl vs. non-fluorinated analogs. Substituent effects on reaction rates are quantified using Arrhenius plots .

Q. What challenges arise in refining crystallographic data for fluorinated organic compounds, and how are they addressed?

  • Methodological Answer : Fluorine’s high electron density can cause absorption errors and anisotropic displacement artifacts. Strategies include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) to mitigate absorption.
  • Refinement in SHELXL : Apply extinction corrections, twin refinement (via TWIN/BASF commands), and restraints for disordered fluorine atoms. Validation tools like Rint_{int} and CC1/2_{1/2} ensure data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.